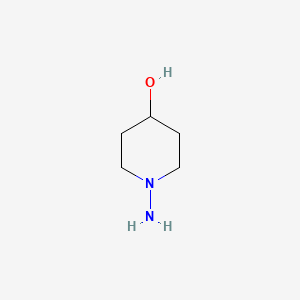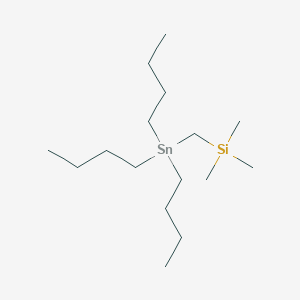
Tributyl(trimethylsilylmethyl)tin
概要
説明
Tributyl(trimethylsilylmethyl)tin is an organotin compound with the molecular formula C16H38SiSn. This compound is characterized by the presence of three butyl groups and one trimethylsilylmethyl group attached to a central tin atom. Organotin compounds, including this compound, are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Tributyl(trimethylsilylmethyl)tin can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with trimethylsilylmethyl chloride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a radical initiator.
Another method involves the use of tributyltin chloride and trimethylsilylmethyl lithium. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is typically stirred at low temperatures to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes as those described above. The reactions are carried out in specialized reactors designed to handle organotin compounds safely. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Tributyl(trimethylsilylmethyl)tin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various organotin oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex, and are carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Various reduced organotin species.
Substitution: Organotin compounds with different functional groups replacing the trimethylsilylmethyl group.
科学的研究の応用
Tributyl(trimethylsilylmethyl)tin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of tributyl(trimethylsilylmethyl)tin involves its interaction with various molecular targets. One key target is the nuclear retinoid-X receptor (RXR), which plays a role in regulating gene expression. The compound can also interact with peroxisome proliferator-activated receptor γ (PPARγ), influencing metabolic pathways and cellular processes. These interactions can lead to a range of biological effects, including endocrine disruption and modulation of metabolic activities.
類似化合物との比較
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Triphenyltin chloride
- Triphenyltin hydroxide
Uniqueness
Tributyl(trimethylsilylmethyl)tin is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct chemical properties compared to other organotin compounds. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions. Additionally, the trimethylsilylmethyl group can act as a protecting group in organic synthesis, further expanding the compound’s utility in research and industrial applications.
特性
IUPAC Name |
trimethyl(tributylstannylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKUELHTFOPLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504796 | |
| Record name | Trimethyl[(tributylstannyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77425-85-5 | |
| Record name | Trimethyl[(tributylstannyl)methyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary synthetic application of Tributyl(trimethylsilylmethyl)tin?
A: this compound serves as a valuable reagent in organic synthesis, particularly for the preparation of 2-oxoalkylsilanes, also known as silylmethyl ketones. This transformation involves a transmetallation reaction where the trimethylsilylmethyl group is transferred from tin to another metal, enabling further synthetic manipulations. []
Q2: How is this compound synthesized?
A2: There are two main synthetic routes for this compound:
Q3: Are there any safety concerns associated with handling this compound?
A: Yes, as with many organotin compounds, this compound should be considered potentially toxic. It is crucial to handle this compound with appropriate care, including using a fume hood and personal protective equipment. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


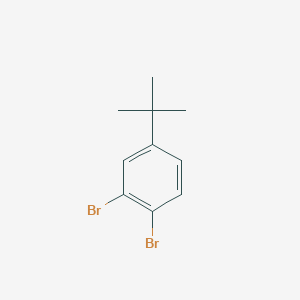
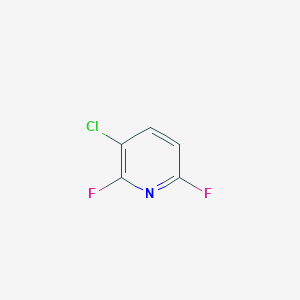
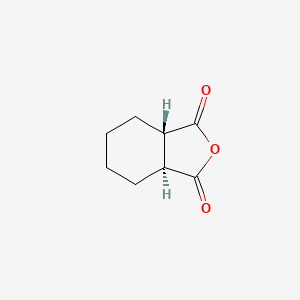
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
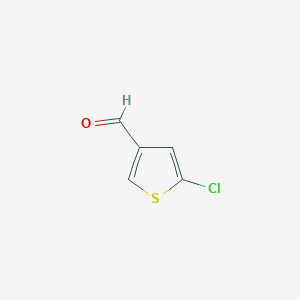

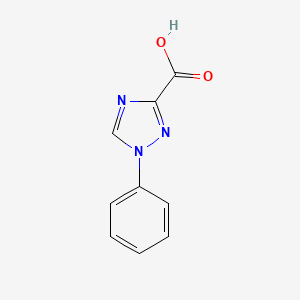
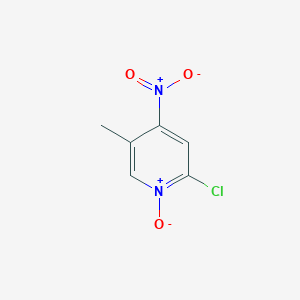
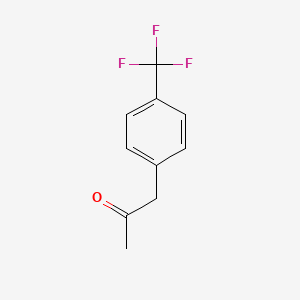
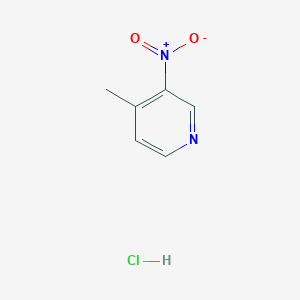
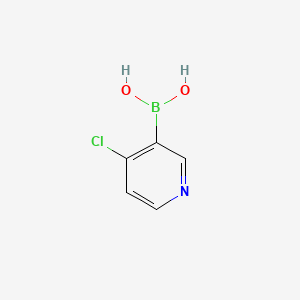
![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)
